N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Lipophilicity Drug-likeness Chromatographic retention

Analytical labs often struggle with false-negative/positive results when using positional isomer impurities. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (CAS 851288-84-1) provides an exact reference standard for HPLC-UV and LC-MS impurity profiling per ICH Q3A guidelines. - ≥95% purity ensures unambiguous identification and quantification. - Unique XLogP3 and TPSA values differentiate it from 2,4-dimethyl isomers. - Available as a building block for bioorthogonal conjugation via hydrazone formation. Sourced from qualified suppliers with rapid global delivery.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 851288-84-1
Cat. No. B2940010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide
CAS851288-84-1
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NN)C
InChIInChI=1S/C10H13N3O2/c1-6-3-4-8(5-7(6)2)12-9(14)10(15)13-11/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)
InChIKeyHGWMIWOCRAUEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851288-84-1 – Chemical Identity and Procurement Baseline


N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (CAS 851288-84-1) is a hydrazino-oxoacetamide derivative with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol [1]. The compound features a 3,4-dimethylphenyl substituent attached to an oxamic acid hydrazide scaffold, which distinguishes it from other positional isomers within the same chemical class . As a research chemical, it is primarily sourced as a building block or pharmaceutical impurity reference standard, with standard commercial purity specifications of ≥95% .

Procurement Risk of Generic Substitution


The hydrazino-oxoacetamide scaffold is highly sensitive to aryl substitution patterns: even minor positional changes (e.g., 2,4- vs. 3,4-dimethyl) can significantly alter hydrogen bonding capacity, lipophilicity, and molecular recognition [1]. For impurity reference standard applications, regulatory guidance explicitly requires the use of the exact chemical structure, as any substitutional analog will exhibit different chromatographic retention times and mass spectrometric fragmentation profiles, potentially leading to false-negative or false-positive results in quality control assays [2].

Quantitative Differentiation Evidence


Distinct Lipophilicity vs. 2,4-Dimethylphenyl Isomer

The 3,4-dimethyl substitution pattern on the phenyl ring reduces computed lipophilicity compared to the 2,4-dimethyl isomer. The target compound (851288-84-1) has an XLogP3 of 1.6 [1], while the 2,4-dimethylphenyl analog has a higher XLogP3 of 1.9 . This difference is attributed to the para-methyl group in the 3,4-isomer being more solvent-exposed than the ortho-methyl in the 2,4-isomer, which can engage in intramolecular interactions.

Lipophilicity Drug-likeness Chromatographic retention

Higher Topological Polar Surface Area vs. 4-Fluorophenyl Analog

The topological polar surface area (TPSA) of 851288-84-1 is 84.2 Ų [1], which exceeds that of the 4-fluorophenyl analog (N-(4-fluorophenyl)-2-hydrazino-2-oxoacetamide, CAS 338395-87-2), which has a TPSA of 75.3 Ų [2]. The larger TPSA arises from the greater electron density of the dimethylphenyl ring compared to the electron-withdrawing 4-fluorophenyl group.

Polar surface area Bioavailability Permeability

Additional Hydrogen Bond Donor vs. Core Scaffold

The target compound possesses three hydrogen bond donors (two from the hydrazine -NH₂ and one from the amide -NH-) [1]. In contrast, the unsubstituted oxamic acid hydrazide (CAS 515-96-8) has only two donors, as the amide nitrogen is not coupled to an aryl ring [2]. This additional donor capacity enhances water solubility and can facilitate specific interactions with biological targets that require a three-point hydrogen bond network.

Hydrogen bonding Molecular recognition Solubility

Purity Specification Benchmarking

Multiple vendors offer 851288-84-1 with a standard purity specification of ≥95% . This is comparable to the specifications of its 2,4-dimethyl isomer (≥95% ) and 4-fluorophenyl analog (≥95% [1]), indicating that the compound is supplied at a purity level suitable for use as a pharmaceutical impurity reference standard without additional purification.

Purity specification Quality control Impurity profiling

Procurement-Driven Application Scenarios


Pharmaceutical Impurity Reference Standard

Due to its defined chemical structure and commercial availability at ≥95% purity, 851288-84-1 is suitable for use as a reference standard in analytical method validation and quality control per ICH Q3A guidelines. Its distinct chromatographic and spectroscopic properties, as evidenced by its unique XLogP3 and TPSA values relative to isomers, enable unambiguous identification and quantification in HPLC-UV and LC-MS impurity profiling workflows .

Fragment-Based Drug Discovery Library

With a molecular weight of 207.23 g/mol, a TPSA of 84.2 Ų, and three hydrogen bond donors, 851288-84-1 adheres to the Rule of Three for fragment screening libraries. Its 3,4-dimethyl substitution pattern provides a differentiated binding surface compared to the 4-fluorophenyl analog, potentially targeting hydrophobic pockets with greater complementarity .

Chemical Biology Probe

Vendor descriptions indicate that this compound has been investigated as an activator of ion channels and an inhibitor of protein-protein interactions . While specific quantitative biological data is currently sparse, its unique hydrogen bond donor/acceptor profile (3 donors, 3 acceptors) positions it as a candidate for probing biological pathways that require a tripartite hydrogen bond network.

Synthetic Intermediate for Bioconjugation

The terminal hydrazine group enables bioorthogonal conjugation with aldehyde-containing biomolecules (e.g., periodate-oxidized antibodies) via hydrazone formation. The 3,4-dimethylphenyl moiety provides a UV chromophore that aids in tracking and purification of conjugates, offering a practical advantage over the non-chromophoric oxamic acid hydrazide core .

Technical Documentation Hub

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